2-Ethyl-2-methyl butyryl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAQEDQKXCHDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455685 | |
| Record name | Butanoyl chloride, 2-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60545-29-1 | |
| Record name | Butanoyl chloride, 2-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-methylbutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving 2 Ethyl 2 Methyl Butyryl Chloride
Nucleophilic Acyl Substitution Mechanisms with Branched Acyl Chlorides
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including the sterically hindered compound 2-Ethyl-2-methyl butyryl chloride. This process involves the replacement of the chloride leaving group with a nucleophile. chemistrytalk.orgwikipedia.org The general reactivity of acyl chlorides is the highest among carboxylic acid derivatives, allowing them to be converted into other derivatives like anhydrides, esters, and amides. chemistrytalk.orgyoutube.com
Detailed Reaction Pathways and Tetrahedral Intermediates
The accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. uci.edumasterorganicchemistry.com
Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate
The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This carbon carries a partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The nucleophilic attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.comuci.eduwikipedia.org This intermediate is a transient species where the carbon atom is sp³ hybridized. wikipedia.org
The formation of this tetrahedral intermediate is a key step in the reaction. taylorandfrancis.com While often short-lived and difficult to detect, its existence has been supported by isotopic labeling studies and, in some cases, direct observation. wikipedia.org For instance, the reaction of acetyl chloride with ethanol (B145695) in microdroplets has allowed for the detection of the protonated tetrahedral intermediate via mass spectrometry. rsc.org
Step 2: Elimination of the Leaving Group
The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group. uci.eduyoutube.com Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. youtube.com The final product is the substituted acyl compound.
Addition: The nucleophile adds to the carbonyl carbon. masterorganicchemistry.com
Elimination: The leaving group (chloride) is eliminated, and the carbonyl group is reformed. masterorganicchemistry.com
Influence of Steric Hindrance on Reaction Kinetics and Mechanisms
The structure of the acyl chloride, particularly the steric bulk around the carbonyl group, significantly influences the rate and mechanism of nucleophilic acyl substitution. In the case of this compound, the presence of a quaternary carbon adjacent to the carbonyl group introduces considerable steric hindrance.
This steric hindrance can:
Decrease the rate of reaction: The bulky ethyl and methyl groups shield the electrophilic carbonyl carbon, making it more difficult for the nucleophile to approach and attack. nih.gov This increases the activation energy of the reaction, leading to slower reaction rates compared to less hindered acyl chlorides like acetyl chloride. stackexchange.com
Favor SN2-type mechanisms in some cases: While the addition-elimination mechanism is generally favored, significant steric hindrance can make the formation of the tetrahedral intermediate energetically unfavorable. In such scenarios, a concerted SN2-type mechanism, where the nucleophile attacks and the leaving group departs simultaneously, might become a competing pathway. However, for most nucleophilic acyl substitutions, the stepwise addition-elimination pathway through a tetrahedral intermediate is the predominant mechanism. rsc.org
Studies have shown that both electronic and steric effects play a crucial role in the reactivity of acyl compounds. nih.gov For branched acyl glucuronides, it was found that increasing steric hindrance around the acyl linkage decreased the rate of reaction. nih.gov
Role of Catalysis in Modulating Reaction Mechanisms (e.g., Amine Catalysis, Lewis Acid Catalysis)
Catalysts can significantly accelerate nucleophilic acyl substitution reactions and can sometimes alter the reaction mechanism.
Amine Catalysis:
Tertiary amines, such as pyridine (B92270) or N,N-dimethylaminopyridine (DMAP), are often used as catalysts in reactions involving acyl chlorides. byjus.com Their role is multifaceted:
Nucleophilic Catalysis: The amine, being a stronger nucleophile than the ultimate nucleophile (e.g., an alcohol), can first react with the acyl chloride to form a highly reactive acyl-ammonium intermediate. This intermediate is then more susceptible to attack by the alcohol.
Base Catalysis: Amines can act as a base to deprotonate the nucleophile, increasing its nucleophilicity. uci.edu They also serve to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine nucleophile and rendering it non-nucleophilic. uci.edu
Lewis Acid Catalysis:
Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), can also catalyze nucleophilic acyl substitution. wikipedia.org They function by coordinating to the carbonyl oxygen atom. wikipedia.org This coordination increases the electrophilicity of the carbonyl carbon by withdrawing electron density, making it more susceptible to attack by even weak nucleophiles. wikipedia.orgncert.nic.in
The general mechanism for Lewis acid catalysis involves:
Activation of the acyl chloride by coordination of the Lewis acid to the carbonyl oxygen.
Attack of the nucleophile on the activated carbonyl carbon to form a tetrahedral intermediate.
Elimination of the leaving group to yield the final product.
This type of catalysis is particularly important in Friedel-Crafts acylation reactions, where a Lewis acid is used to generate a highly electrophilic acylium ion from the acyl chloride. youtube.com
Radical-Mediated Transformations of Branched Acyl Chlorides
Beyond nucleophilic substitution, branched acyl chlorides can also undergo transformations involving radical intermediates. These reactions open up alternative synthetic pathways that are not accessible through traditional polar mechanisms.
Generation of Acyl Radicals via Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from various precursors, including acyl chlorides, under mild conditions. nih.govthieme-connect.com This method avoids the harsh conditions, such as high temperatures or UV irradiation, often required in conventional radical reactions. thieme-connect.com
The general principle involves a photocatalyst that, upon absorption of visible light, becomes electronically excited. This excited photocatalyst can then engage in a single-electron transfer (SET) process with the acyl chloride. thieme-connect.com Depending on the redox potential of the photocatalyst and the substrate, this can occur through either an oxidative or reductive quenching cycle.
For acyl chlorides, which have high reduction potentials, direct reduction by a photocatalyst can be challenging. rsc.org An alternative strategy involves the formation of a photoactive charge-transfer complex between the acyl chloride and a Lewis base. acs.org This complex can then absorb light and undergo single-electron transfer to generate the acyl radical.
Pathways in Radical Coupling Reactions
Once generated, acyl radicals are versatile intermediates that can participate in a variety of coupling reactions. acs.org Acyl radicals are generally nucleophilic in nature and can add to electron-deficient alkenes in Giese-type reactions or participate in Minisci-type acylations of heteroarenes. nih.gov
Some common pathways for radical coupling reactions involving acyl radicals include:
Addition to Alkenes and Alkynes: Acyl radicals can add across carbon-carbon double or triple bonds to form a new carbon-centered radical, which can then be trapped by a hydrogen atom donor or undergo further transformations. rsc.org
Coupling with other Radicals: Acyl radicals can couple with other radical species present in the reaction mixture to form new carbon-carbon bonds.
Decarbonylation: Under certain conditions, particularly at higher temperatures, acyl radicals can lose a molecule of carbon monoxide to form an alkyl radical. This subsequent alkyl radical can then participate in its own set of radical reactions.
The specific pathway taken depends on the reaction conditions, the nature of the acyl radical, and the other substrates present in the reaction.
Stereochemical Control and Stereoselectivity in Reactions of Branched Acyl Chlorides
Controlling the three-dimensional arrangement of atoms in the products of reactions involving branched acyl chlorides is a cornerstone of modern asymmetric synthesis. The chiral environment during the reaction, which can be introduced through various means, dictates the preferential formation of one stereoisomer over another. mt.comwikipedia.org
The synthesis of carboxylic acid derivatives, such as esters and amides, from acyl chlorides like this compound can be rendered diastereoselective by using a chiral nucleophile or a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. wikipedia.org
In the context of this compound, reacting it with a chiral alcohol or amine would proceed through two diastereomeric transition states. The energy difference between these transition states, largely governed by steric interactions, determines the ratio of the resulting diastereomeric products. Although specific data for this compound is not available, the principle relies on the selective approach of the nucleophile to the carbonyl carbon, guided by the pre-existing stereocenter on the nucleophile.
Enantioselective catalysis offers a powerful method for synthesizing chiral molecules from achiral or racemic starting materials. mt.comwikipedia.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a particularly effective strategy. wikipedia.orgnih.gov
For branched acyl chlorides, chiral acyl-transfer catalysts are of significant interest. For instance, chiral isothioureas or modified benzotetramisole catalysts can react with acyl donors (like anhydrides or acyl chlorides) to form a highly reactive chiral acyl-ammonium intermediate. acs.org This intermediate then delivers the acyl group to a nucleophile in an enantioselective manner. This strategy has been successfully applied in the kinetic resolution of racemic carboxylic acids. acs.org While a direct application to this compound is not documented, the principle remains applicable. The chiral catalyst creates a specific three-dimensional environment that favors one reaction pathway, leading to a product with high enantiomeric excess (ee). mt.comyoutube.com
Table 1: Illustrative Examples of Enantioselective Organocatalysis in Cascade Reactions This table demonstrates the high enantioselectivity achievable with organocatalysis in reactions involving various nucleophiles and electrophiles, a strategy conceptually applicable to branched acyl chlorides. Data is based on imidazolidinone-catalyzed cascade reactions. pkusz.edu.cn
| Nucleophile | Electrophile | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Furan | α,β-Unsaturated Aldehyde | Imidazolidinone | >20:1 | 99% |
| Thiophene | α,β-Unsaturated Aldehyde | Imidazolidinone | >20:1 | 99% |
| Indole | α,β-Unsaturated Aldehyde | Imidazolidinone | 10:1 | 99% |
| Butenolide | α,β-Unsaturated Aldehyde | Imidazolidinone | 14:1 | 99% |
This data illustrates the principle of organocatalysis and does not involve this compound directly.
Dynamic Kinetic Resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. princeton.eduwikipedia.org This is a significant improvement over standard kinetic resolution, which has a maximum theoretical yield of 50%. princeton.edu DKR combines three processes in one pot: the enantioselective reaction of one enantiomer, the selective reaction of the catalyst with that enantiomer, and the rapid racemization (interconversion) of the starting material enantiomers. princeton.eduwikipedia.org
This process is governed by the Curtin-Hammett principle, where the product distribution is controlled by the difference in the free energies of the transition states leading to the products, not by the ground-state population of the starting enantiomers. princeton.edu For a successful DKR, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu
While DKR of acyl chlorides is not commonly reported, the concept has been extensively demonstrated in the acylation of racemic alcohols. wikipedia.orgnih.gov In a hypothetical DKR of racemic this compound, a chiral catalyst would enantioselectively activate one enantiomer towards reaction with an achiral nucleophile. Simultaneously, a racemization catalyst or condition would be required to continuously interconvert the unreactive enantiomer of the acyl chloride into the reactive one. An efficient protocol was developed to produce chiral esters from racemic carboxylic acids through the racemization of mixed-anhydrides generated in situ, demonstrating the feasibility of such an approach. rsc.org
Table 2: Representative Data from Dynamic Kinetic Resolution of Racemic Alcohols This table showcases the effectiveness of DKR in producing compounds with high yield and enantioselectivity. The data is from the lipase- and ruthenium-catalyzed DKR of racemic axially chiral biaryls. nih.gov
| Substrate (Racemic Diol) | Yield | Enantiomeric Excess (ee) |
| C₂-Symmetric Biaryl Diol 1 | 98% | 98% |
| C₂-Symmetric Biaryl Diol 2 | 96% | 98% |
| C₁-Symmetric Biaryl Diol 1 | 92% | 97% |
| C₁-Symmetric Biaryl Diol 2 | 95% | 96% |
This data illustrates the power of the DKR concept using analogous acylation reactions and does not involve this compound directly.
Reactivity Profiles and Advanced Synthetic Applications of 2 Ethyl 2 Methyl Butyryl Chloride
Formation of Carboxylic Acid Derivatives
2-Ethyl-2-methyl butyryl chloride is a reactive acyl halide that serves as a key intermediate in the synthesis of various carboxylic acid derivatives. Its sterically hindered structure, featuring a quaternary carbon adjacent to the carbonyl group, influences its reactivity and the properties of its derivatives. This section explores its application in forming important classes of compounds: branched esters and amides.
Esterification Reactions: Synthesis of Branched Esters
The reaction of this compound with alcohols and phenols provides a direct route to sterically hindered esters, which are valuable in industries such as fragrances and specialty lubricants due to their unique chemical and physical properties.
The reaction of an acyl chloride with an alcohol (alcoholysis) or a phenol (B47542) (phenolysis) is a standard method for ester synthesis. In the case of this compound, the reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the corresponding ester and hydrogen chloride.
Due to the formation of corrosive hydrogen chloride gas, these reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine (e.g., triethylamine). nih.gov The base neutralizes the HCl, preventing unwanted side reactions and driving the reaction to completion. The general reaction for alcoholysis is illustrated below:
Reaction Scheme: Alcoholysis
R-OH + (C₂H₅)(CH₃)CH-COCl → (C₂H₅)(CH₃)CH-COOR + HCl
Where R can be an alkyl or aryl group.
The reaction conditions for alcoholysis and phenolysis are generally mild, often proceeding readily at room temperature in an aprotic solvent. york.ac.uk The choice of solvent and base is crucial for optimizing the yield and purity of the resulting ester.
Table 1: Typical Components in Alcoholysis/Phenolysis of this compound
| Component | Role | Example |
|---|---|---|
| Acyl Chloride | Electrophile | This compound |
| Nucleophile | Alcohol or Phenol | Ethanol (B145695), Isopropanol, Phenol |
| Base | HCl Scavenger | Pyridine, Triethylamine (B128534) |
Phase Transfer Catalysis (PTC) offers an alternative and efficient method for synthesizing esters from acyl chlorides, particularly when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). This technique involves the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which facilitates the transport of a reactant (typically the nucleophile) from one phase to another where the reaction occurs. rsc.org
In the context of esterifying this compound, the alcohol or phenol could be dissolved in an aqueous alkaline solution, while the acyl chloride remains in an immiscible organic solvent. The phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), transports the alkoxide or phenoxide ion from the aqueous phase to the organic phase. nih.gov Once in the organic phase, the ion is highly reactive and readily attacks the acyl chloride to form the ester.
The key advantages of PTC include mild reaction conditions, the use of inexpensive inorganic bases, and the ability to achieve high conversion rates. rsc.org The process enhances the reaction rate by bringing the reactants together in a reactive state.
Table 2: Components for Ester Synthesis via Phase Transfer Catalysis
| Component | Phase | Role | Example |
|---|---|---|---|
| This compound | Organic | Substrate | - |
| Alcohol/Phenol & Base | Aqueous | Nucleophile Source | NaOH, KOH |
| Phase Transfer Catalyst | Both | Reactant Transport | Tetrabutylammonium Bromide (TBAB) |
Amidation Reactions: Synthesis of Branched Amides
The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines yields branched amides. These compounds have applications in various fields of chemistry, including pharmaceuticals and materials science. The steric hindrance provided by the 2-ethyl-2-methylpropyl group can impart specific solubility, stability, and biological activity to the final amide.
The formation of amides from this compound follows the general principles of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction conditions when an aqueous base is used. researchgate.net The reaction is typically fast and highly exothermic. nih.gov
The mechanism involves a nucleophilic attack on the carbonyl carbon by the lone pair of electrons on the nitrogen atom of ammonia or the amine. morressier.com This initial addition step forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated. A final deprotonation step, usually by a second molecule of the amine or an added base, yields the stable amide and an ammonium salt. nih.govmorressier.com
Reaction Scheme: Amidation
RNH₂ + (C₂H₅)(CH₃)CH-COCl → (C₂H₅)(CH₃)CH-CONHR + RNH₃⁺Cl⁻
To ensure the reaction goes to completion and to neutralize the hydrogen chloride produced, two equivalents of the amine are often used: one as the nucleophile and the second as a base. nih.gov Alternatively, one equivalent of the amine can be used along with a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent. nih.gov
Table 3: General Conditions for the Synthesis of Branched Amides
| Reactant | Stoichiometry | Role |
|---|---|---|
| This compound | 1 equivalent | Electrophilic Substrate |
| Amine (Primary or Secondary) | 2 equivalents (or 1 eq. + base) | Nucleophile & Base |
| Solvent | - | Aprotic (e.g., DCM, THF) |
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods for amide bond formation. york.ac.uk Enzymes, particularly hydrolases like lipases, can be used to catalyze the synthesis of amides under mild, environmentally benign conditions. york.ac.uk While enzymes typically catalyze the hydrolysis of bonds in an aqueous environment, their function can be reversed in non-aqueous (organic) media to favor synthesis.
For the synthesis of branched amides, lipases such as Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym 435, are highly effective. nih.govnih.gov The enzymatic reaction generally proceeds through a two-step mechanism involving an acyl-enzyme intermediate. First, the enzyme's active site (e.g., a serine residue) reacts with an activated acyl donor to form a covalent acyl-enzyme complex. This activated donor can be an ester in a transamidation reaction. The subsequent step, aminolysis, occurs when an amine attacks the intermediate, releasing the amide product and regenerating the free enzyme.
This enzymatic approach is noted for its high chemoselectivity, which is particularly valuable when working with substrates containing multiple functional groups. For instance, in a molecule with both a hydroxyl and an amine group, a lipase can selectively catalyze N-acylation over O-acylation. acs.org
Table 4: Key Aspects of Biocatalytic Amide Synthesis
| Feature | Description | Example |
|---|---|---|
| Biocatalyst | Enzyme that catalyzes amide formation. | Immobilized Candida antarctica Lipase B (Novozym 435) |
| Acyl Donor | Activated form of the carboxylic acid. | Esters (for transamidation) |
| Amine | Nucleophile that attacks the acyl-enzyme intermediate. | Primary or secondary amines |
| Solvent | Typically a non-aqueous organic solvent to favor synthesis. | 2-Methyltetrahydrofuran (2-MeTHF), Toluene |
Anhydride (B1165640) Formation
The reaction of acyl chlorides with carboxylic acids or their corresponding carboxylate salts is a fundamental method for the preparation of acid anhydrides. In the case of sterically hindered acyl chlorides such as this compound, this reaction is particularly useful for the synthesis of mixed anhydrides. These mixed anhydrides can serve as activated acylating agents with improved selectivity, often driven by the steric bulk of the tertiary alkyl group.
The formation of a mixed anhydride from this compound and a less hindered carboxylic acid, for instance, allows for the selective transfer of the less hindered acyl group to a nucleophile. This strategy is valuable in complex molecule synthesis where chemoselectivity is paramount. The reaction is typically carried out in the presence of a base, such as N-methylmorpholine or pyridine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. researchgate.netresearchgate.net The use of branched aliphatic carboxylic acid halides, like pivaloyl chloride and 2-ethylbutyryl chloride, is noted for creating mixed anhydrides that are effective in peptide synthesis and other coupling reactions due to both steric and inductive effects. google.com
Mixed anhydrides can also be formed with carbonic acid derivatives. For example, the reaction of an N-alkoxycarbonylamino acid with an alkyl chloroformate in the presence of a tertiary amine base yields a mixed carboxylic-carbonic acid anhydride. researchgate.net These intermediates are highly reactive and are commonly used in peptide synthesis. The steric hindrance provided by a group like 2-ethyl-2-methylbutyryl could influence the rate and selectivity of such reactions. highfine.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Notes |
| This compound | Carboxylic Acid (R-COOH) | Pyridine | Dichloromethane | 2-Ethyl-2-methyl butyric anhydride | General method for symmetric anhydride synthesis. |
| This compound | Carboxylate Salt (R-COO⁻Na⁺) | None | THF | Mixed Anhydride (2-Ethyl-2-methyl-CO-O-CO-R) | Useful for creating selective acylating agents. |
| 2-Ethyl-2-methyl butyric acid | Ethyl Chloroformate | Triethylamine | THF | Mixed Carboxylic-Carbonic Anhydride | A common strategy in peptide synthesis. researchgate.net |
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the carbonyl carbon in this compound makes it a valuable synthon for the construction of carbon-carbon bonds, leading to the formation of sterically hindered ketones.
Ketone Synthesis via Acylation
Friedel-Crafts acylation is a classic method for forming aryl ketones through the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.com A key advantage of this reaction is that the acylium ion intermediate does not undergo rearrangement, which is a common issue in Friedel-Crafts alkylation. youtube.com This allows for the direct introduction of a specific acyl group, such as the 2-ethyl-2-methylbutyryl group, onto an aromatic ring.
The reaction proceeds via the formation of a resonance-stabilized acylium ion upon interaction of the acyl chloride with the Lewis acid. ucalgary.ca This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.com The steric hindrance of a branched acyl chloride like this compound can influence the reaction rate and may require more forcing conditions or more potent Lewis acids. However, this steric bulk also prevents further acylation of the product, leading to monoacylated ketones. libretexts.org The reaction can also be performed intramolecularly to construct polycyclic ketone frameworks. masterorganicchemistry.com
| Aromatic Substrate | Acyl Chloride | Lewis Acid | Solvent | Product | Typical Yield Range |
| Benzene | This compound | AlCl₃ | CS₂ or Nitrobenzene | 1-Phenyl-2-ethyl-2-methyl-1-propanone | Good to Excellent |
| Toluene | This compound | FeCl₃ | Dichloromethane | 1-(p-tolyl)-2-ethyl-2-methyl-1-propanone | Moderate to Good |
| Naphthalene | This compound | AlCl₃ | Nitrobenzene | 1-(1-Naphthyl)-2-ethyl-2-methyl-1-propanone | Good |
The synthesis of ketones from acyl chlorides using organometallic reagents is a powerful tool for carbon-carbon bond formation. However, the high reactivity of some organometallics, particularly Grignard (organomagnesium) and organolithium reagents, often leads to over-addition to the initially formed ketone, resulting in a tertiary alcohol as the major product. organic-chemistry.orgmychemblog.com
To circumvent this issue, less reactive organometallic reagents are often employed. Organocuprates (Gilman reagents, R₂CuLi) are significantly less reactive than Grignard reagents and are highly selective for the formation of ketones from acyl chlorides, without subsequent addition to the ketone product. chemistrysteps.comnih.gov This makes them ideal for reacting with sterically hindered acyl chlorides like this compound.
Alternatively, the reactivity of Grignard reagents can be moderated. For instance, conducting the reaction in the presence of bis[2-(N,N-dimethylamino)ethyl] ether can form a complex with the Grignard reagent, attenuating its reactivity and allowing for the selective synthesis of ketones from aryl acid chlorides in high yields. organic-chemistry.orgwisc.edu This approach could potentially be extended to branched aliphatic acyl chlorides.
| Organometallic Reagent | Acyl Chloride | Solvent | Product | Notes |
| Grignard Reagent (e.g., CH₃MgBr) | This compound | Diethyl Ether | Tertiary Alcohol | Over-addition is a significant side reaction. mychemblog.com |
| Organocuprate (e.g., (CH₃)₂CuLi) | This compound | THF | Ketone (3,3-Dimethyl-2-pentanone) | Selective for ketone formation due to lower reactivity. chemistrysteps.com |
| Moderated Grignard Reagent | This compound | THF / Additive | Ketone | Reactivity is attenuated to favor ketone formation. organic-chemistry.org |
A modern and mild approach to ketone synthesis involves the synergistic use of photoredox and nickel catalysis. This dual catalytic system enables the cross-coupling of acyl chlorides with a variety of nucleophilic partners, including alkyltrifluoroborates and alkylsilicates, to form ketones. rsc.orgacs.orgnih.gov This method is particularly advantageous as it avoids the use of highly reactive and often sensitive organometallic reagents.
The reaction is initiated by a photocatalyst that, upon visible light irradiation, engages in a single-electron transfer process to generate a radical species from the nucleophilic partner. This radical is then captured by a nickel catalyst, which subsequently undergoes reductive elimination with the acyl chloride to form the ketone product and regenerate the active nickel species. acs.org This methodology has been shown to be effective for a broad range of acyl chlorides, including sterically demanding ones like 1-adamantanecarbonyl chloride, suggesting its applicability to this compound. acs.org The reactions are typically conducted under mild conditions, at room temperature, and exhibit excellent functional group tolerance. acs.orgnih.gov
| Acyl Chloride | Nucleophile | Photocatalyst | Nickel Catalyst/Ligand | Product | Typical Yield Range |
| Aliphatic Acyl Chlorides | Potassium Alkyltrifluoroborates | Ir or Ru complex | NiCl₂/dtbbpy | Unsymmetrical Alkyl Ketones | Good to Excellent acs.orgnih.gov |
| Aromatic Acyl Chlorides | Potassium Alkyltrifluoroborates | Ir or Ru complex | NiCl₂/dtbbpy | Alkyl Aryl Ketones | Good to Excellent acs.org |
| This compound | Potassium Phenyltrifluoroborate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme/dtbbpy | 1-Phenyl-2-ethyl-2-methyl-1-propanone | High (by analogy) |
The Weinreb ketone synthesis is a highly reliable and widely used method for the preparation of ketones from carboxylic acid derivatives, including acyl chlorides. wikipedia.orgtcichemicals.com Its major advantage is the prevention of over-addition by highly reactive organometallic reagents like Grignard or organolithium reagents. organic-chemistry.orgresearchgate.net
The synthesis involves a two-step process. First, the acyl chloride is converted into a stable N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide. mychemblog.comorientjchem.orgorientjchem.org This is typically achieved by reacting the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. In the second step, the Weinreb-Nahm amide is treated with an organometallic reagent. The nucleophilic addition of the organometallic reagent to the amide forms a stable, chelated tetrahedral intermediate. wikipedia.org This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, thus preventing a second nucleophilic addition. The steric hindrance of this compound would be well-tolerated in this synthetic sequence, leading to the corresponding sterically hindered ketones in high yields.
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Notes |
| 1. Amide Formation | This compound, N,O-Dimethylhydroxylamine HCl | Base (e.g., Pyridine), CH₂Cl₂ | N-methoxy-N,2-diethyl-2-methylpropanamide | Forms the stable Weinreb-Nahm amide. mychemblog.com |
| 2. Ketone Formation | N-methoxy-N,2-diethyl-2-methylpropanamide, Organometallic Reagent (R-MgX or R-Li) | 1. THF, -78 °C; 2. Aqueous Acid Workup | Ketone (R-CO-C(CH₃)(C₂H₅)₂) | Prevents over-addition; high yields are typical. wikipedia.orgtcichemicals.com |
Cross-Coupling Reactions
The steric hindrance presented by the quaternary α-carbon in this compound poses significant challenges for its participation in cross-coupling reactions. However, advancements in catalyst design and reaction conditions have enabled its use in several important transformations.
The Stille reaction, which couples organotin compounds with organic electrophiles, can be adapted for the acylation of organostannanes using acyl chlorides. wikipedia.org While direct examples involving this compound are not extensively documented, the principles of Stille-type couplings with sterically hindered acyl chlorides are applicable. The reaction is catalyzed by palladium(0) complexes, and the key steps involve oxidative addition of the acyl chloride to the palladium center, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the ketone product. wikipedia.org
For branched and sterically demanding acyl chlorides, the choice of ligand on the palladium catalyst is crucial to facilitate the oxidative addition step and prevent side reactions. researchgate.net Phosphine-borane gold(I) complexes have also been shown to catalyze the Stille-type coupling of acyl chlorides with aryl stannanes, exhibiting high chemoselectivity for the acyl chloride over other electrophiles. nih.govrsc.org
A variation of this reaction is the Stille-carbonylative cross-coupling, where a carbonyl group is incorporated between the two coupling partners. wikipedia.org This method provides an efficient route to ketones, though controlling the high reactivity of the acyl chloride can be a challenge. wikipedia.org
Beyond the Stille reaction, other transition metal-catalyzed cross-couplings have been developed for acyl chlorides, with potential applicability to this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates. nih.govmdpi.com The coupling of acyl chlorides with organoboronic acids under anhydrous conditions provides a route to ketones. nih.gov The reaction is sensitive to various parameters, including the solvent, temperature, and base used. researchgate.net For sterically hindered acyl chlorides, the choice of palladium catalyst and ligands is critical to achieving good yields. mdpi.com
Negishi Coupling: This reaction utilizes organozinc reagents and is catalyzed by nickel or palladium complexes. youtube.comnih.gov It is a powerful tool for carbon-carbon bond formation and can be applied to the coupling of acyl chlorides. researchgate.net The reaction typically proceeds via oxidative addition, transmetalation, and reductive elimination. youtube.com Due to the high reactivity of organozinc reagents, these reactions must be carried out in an oxygen- and water-free environment. youtube.com
The table below summarizes the key features of these cross-coupling reactions with respect to acyl chlorides.
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
| Stille | Organotin | Palladium(0) | Tolerant to many functional groups, but tin reagents are toxic. wikipedia.org |
| Suzuki-Miyaura | Organoboron | Palladium(0) | Organoboron reagents are generally less toxic and more stable. nih.govmdpi.com |
| Negishi | Organozinc | Nickel or Palladium | Highly reactive, good for challenging couplings, but requires strict anhydrous conditions. youtube.comnih.gov |
Chloroacylation of Unsaturated Hydrocarbons (Alkenes and Alkynes)
The addition of an acyl chloride and a chlorine atom across a double or triple bond, known as chloroacylation, is a valuable transformation in organic synthesis.
With alkenes, the chloroacylation using a sterically hindered acyl chloride like this compound can be challenging. However, methods involving transition metal catalysis have shown promise. For instance, palladium-catalyzed acylative Mizoroki-Heck coupling of C(sp³)-centered acid chlorides with alkenes can yield acylated products with high regioselectivity. nih.gov Another approach involves a dual nickel/photoredox catalysis system to generate chlorine radicals from the acyl chloride, which then add to the alkene. researchgate.net
In the case of alkynes, the reaction with acyl chlorides can lead to the formation of β-chlorovinyl ketones. This reaction is often catalyzed by Lewis acids or transition metals. The steric bulk of this compound would likely influence the stereochemical outcome of the addition.
Reduction of this compound
The reduction of this compound can lead to either the corresponding aldehyde, 2-ethyl-2-methylbutanal, or the primary alcohol, 2-ethyl-2-methylbutan-1-ol (B106462), depending on the reducing agent and reaction conditions.
The selective reduction of an acyl chloride to an aldehyde requires a mild reducing agent to prevent over-reduction to the alcohol.
Rosenmund Reduction: This is a classic method for the conversion of acyl chlorides to aldehydes. wikipedia.orgquora.combyjus.commedium.com The reaction involves the hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (BaSO₄). wikipedia.orgbyjus.comaakash.ac.in The barium sulfate reduces the activity of the palladium, and a catalyst poison like thioquinanthrene or thiourea (B124793) is often added to prevent further reduction of the aldehyde. wikipedia.orgbyjus.commedium.com This method is generally applicable to a wide range of acyl chlorides. medium.com
Hydride Reductants: Certain modified hydride reagents can also effect this transformation. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a less reactive derivative of lithium aluminum hydride (LiAlH₄) that can selectively reduce acyl chlorides to aldehydes, especially at low temperatures like -78 °C. chemistrysteps.com Diisobutylaluminium hydride (DIBALH) is another reagent capable of this selective reduction. wikipedia.org
The table below compares different methods for the reduction of acyl chlorides to aldehydes.
| Method | Reagent(s) | Key Features |
| Rosenmund Reduction | H₂, Pd/BaSO₄, catalyst poison | Classic, reliable method. wikipedia.orgbyjus.comaakash.ac.in |
| Lithium tri(t-butoxy)aluminum hydride | LiAl(OtBu)₃H | Good for selective reduction at low temperatures. chemistrysteps.com |
| Diisobutylaluminium hydride | DIBALH | A common alternative for selective reduction. wikipedia.org |
The reduction of this compound to 2-ethyl-2-methylbutan-1-ol can be achieved using stronger reducing agents. nist.govnist.govchemspider.comdoubtnut.com
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces acyl chlorides to primary alcohols. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. chemistrysteps.com Therefore, an excess of the reducing agent is typically used. chemistrysteps.com
Sodium Borohydride (B1222165) (NaBH₄): While milder than LiAlH₄, sodium borohydride is also capable of reducing acyl chlorides to alcohols. chemistrysteps.comyoutube.com Similar to LiAlH₄, the reaction involves the formation of an intermediate aldehyde that is subsequently reduced. youtube.com
The reduction with both LiAlH₄ and NaBH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the chloride ion to form the aldehyde. A second hydride addition then reduces the aldehyde to the alkoxide, which is protonated upon workup to yield the primary alcohol. youtube.com
Advanced Analytical and Spectroscopic Techniques in Research of 2 Ethyl 2 Methyl Butyryl Chloride
Spectroscopic Methods for Structural Elucidation of Intermediates and Products
Spectroscopy is a cornerstone in the analysis of organic compounds, providing detailed information about molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 2-Ethyl-2-methyl butyryl chloride, both ¹H NMR and ¹³C NMR are used to confirm its precise structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. Due to the molecule's symmetry, the two ethyl groups are chemically equivalent.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~ 0.9 - 1.1 | Triplet (t) | 6H |
| Central -CH₃ | ~ 1.2 - 1.4 | Singlet (s) | 3H |
| Ethyl -CH₂- | ~ 1.6 - 1.9 | Quartet (q) | 4H |
The signals from the ethyl groups' protons are split by their neighbors, resulting in a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The central methyl group, having no adjacent protons, appears as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The most characteristic signal is that of the carbonyl carbon, which is significantly deshielded and appears far downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 175 - 180 |
| Quaternary C | ~ 50 - 60 |
| Ethyl -CH₂- | ~ 30 - 40 |
| Central -CH₃ | ~ 20 - 25 |
| Ethyl -CH₃ | ~ 8 - 12 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. acs.org The most prominent feature in the IR spectrum of an acyl chloride is the intense absorption band from the carbonyl (C=O) group stretch. ucalgary.ca This band appears at a characteristically high wavenumber, typically around 1800 cm⁻¹, which distinguishes it from other carbonyl-containing compounds like ketones, esters, and carboxylic acids. ucalgary.cawikipedia.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C=O Stretch (Acyl Chloride) | ~ 1800 | Very Strong, Sharp |
| C-Cl Stretch | 650 - 850 | Medium to Strong |
The C-Cl stretch is also present but falls within the complex fingerprint region of the spectrum, making it less diagnostic than the carbonyl absorption.
Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₇H₁₃ClO), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks, [M]⁺ and [M+2]⁺, separated by two mass units.
A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a highly stable acylium ion ([M-Cl]⁺). ucalgary.ca Further fragmentation can occur through the loss of alkyl groups.
Predicted Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Notes |
| [C₇H₁₃ClO]⁺ | 148 / 150 | Molecular ion peak ([M]⁺ / [M+2]⁺) showing 3:1 isotopic ratio |
| [C₇H₁₃CO]⁺ | 113 | Acylium ion, formed by loss of ·Cl |
| [C₅H₉CO]⁺ | 85 | Formed by loss of an ethyl radical (·C₂H₅) from the acylium ion |
| [C₄H₉]⁺ | 57 | tert-Butyl cation, a common stable fragment |
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Both liquid and gas chromatography are vital for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. acs.org
High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify components in a liquid mixture. Due to the high reactivity and hydrolytic instability of acyl chlorides, direct analysis by HPLC is challenging. nih.gov A common and more reliable approach involves pre-column derivatization. acs.orgnih.gov In this method, the acyl chloride is reacted with a nucleophile, such as an amine or an alcohol, to form a stable amide or ester derivative. These derivatives are typically less reactive and possess a chromophore, making them suitable for analysis by reverse-phase HPLC with UV detection. nih.gov This method is invaluable for determining the residual amount of unreacted acyl chloride in a product matrix. nih.gov
Typical HPLC Method via Derivatization
| Parameter | Description |
| Derivatization Reagent | 2-Nitrophenylhydrazine or a similar UV-active amine. nih.gov |
| Stationary Phase (Column) | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV Detector (e.g., at 395 nm for the 2-nitrophenylhydrazide derivative). nih.gov |
| Application | Quantitation of trace levels of acyl chloride in reaction mixtures or final products. nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed directly by GC. This technique is frequently employed to monitor the conversion of the starting carboxylic acid to the acyl chloride and to check for volatile impurities in the final product.
When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the separated components by matching their mass spectra with library data. nist.gov
Typical GC Parameters for Acyl Chloride Analysis
| Parameter | Description |
| Stationary Phase (Column) | Low to medium polarity capillary column (e.g., DB-624, DB-5). derpharmachemica.com |
| Injection Mode | Headspace or direct liquid injection |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) for quantitation; Mass Spectrometer (MS) for identification. |
| Application | Purity assessment, reaction monitoring, identification of volatile byproducts. |
In Situ Reaction Monitoring Techniques (e.g., FTIR)
In the research and process development of this compound, real-time monitoring of the reaction is crucial for understanding kinetics, identifying intermediates, and ensuring reaction completion. Among the various Process Analytical Technologies (PAT), in situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for this purpose. This technique allows for the continuous analysis of the reaction mixture in its native environment, providing a live window into the chemical transformations as they occur.
The synthesis of this compound typically involves the reaction of 2-Ethyl-2-methylbutyric acid with a chlorinating agent, such as thionyl chloride (SOCl₂). In situ FTIR can be employed to track the progress of this conversion by monitoring the disappearance of the reactant and the appearance of the product. The principle lies in the fact that different functional groups absorb infrared radiation at specific, characteristic frequencies.
A typical experimental setup would involve a reaction vessel equipped with an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture. The ATR probe, often made of a material resistant to corrosive reagents like acid chlorides, allows the IR spectrum of the reaction to be recorded at frequent intervals without the need for sampling.
The monitoring of the reaction from 2-Ethyl-2-methylbutyric acid to this compound would focus on specific regions of the infrared spectrum. The broad O-H stretch of the carboxylic acid dimer (typically around 2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) are key absorbances for the starting material. As the reaction proceeds, the intensity of these peaks will decrease. Concurrently, the characteristic C=O stretch of the newly formed acid chloride will appear and increase in intensity. This peak is typically found at a higher wavenumber than that of the corresponding carboxylic acid, generally in the range of 1750-1815 cm⁻¹.
The data collected provides a real-time concentration profile of the reactants and products, which can be used to determine the reaction rate, endpoint, and the presence of any transient intermediates or byproducts. This level of process understanding is invaluable for optimizing reaction conditions such as temperature, reagent addition rate, and reaction time, ultimately leading to improved yield, purity, and safety of the synthesis process.
Below is a data table illustrating the key infrared absorbances that would be monitored during the synthesis of this compound from its corresponding carboxylic acid.
| Compound Name | Functional Group | Characteristic Infrared Absorbance (cm⁻¹) | Monitored Trend |
| 2-Ethyl-2-methylbutyric acid | O-H (Carboxylic Acid) | 2500-3300 (broad) | Decrease |
| 2-Ethyl-2-methylbutyric acid | C=O (Carboxylic Acid) | 1700-1725 | Decrease |
| This compound | C=O (Acid Chloride) | 1750-1815 | Increase |
Computational Chemistry and Theoretical Studies on 2 Ethyl 2 Methyl Butyryl Chloride Reactions
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
There is no specific information available in the search results regarding DFT calculations for the reaction mechanisms of 2-Ethyl-2-methyl butyryl chloride.
Modeling of Stereoselective Pathways
No information was found concerning the computational modeling of stereoselective pathways for reactions involving this compound.
Prediction of Reactivity and Selectivity in Novel Transformations
Specific predictions of reactivity and selectivity for this compound in novel transformations based on computational studies are not available in the provided search results.
Applications in Complex Molecule Synthesis and Materials Science Research
Utilization as a Building Block in Pharmaceutical Precursors
Research has demonstrated the use of 2-Ethyl-2-methyl butyryl chloride in the synthesis of potential therapeutic agents. Specifically, it has been employed in the creation of antihypercholesterolemic compounds, which are developed to lower cholesterol levels in the body.
In a notable patent, this compound was used in the acylation of a complex alcohol. google.comgoogleapis.com The reaction involved treating the alcohol with this compound in the presence of pyridine (B92270) and 4-pyrrolidino pyridine. This process resulted in the formation of an ester, specifically a 6(R)-[2-(8'(S)-2'-ethyl-2'-methylbutyryloxy-2'(S), 6'(R)-dimethyl-1',2',6',7',8',8'a(R)-hexahydronaphthyl-1'(S))ethyl]-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one derivative. google.comgoogleapis.com This transformation highlights the role of this compound as a key reagent for introducing a specific acyl group, which is integral to the structure of the final potentially therapeutic molecule. The resulting compounds are potent inhibitors of cholesterol biosynthesis. google.com
Another patent discloses the use of a "2-ethyl-2-methylbutanoyl" group in the synthesis of compounds designed for the inhibition of integrins, which are proteins involved in cell adhesion. google.com The resulting compound, 2-[(2-ethyl-2-methylbutanoyl)amino]-3-[4-[4-[(pyridin-2-ylamino)methyl]piperidin-1-yl]phenyl]propanoic acid, is identified as a potential medicament. google.com
| Pharmaceutical Precursor Synthesis | Reactant | Product | Therapeutic Area |
| Reaction 1 | This compound, complex alcohol | 6(R)-[2-(8'(S)-2'-ethyl-2'-methylbutyryloxy-...] | Antihypercholesterolemic |
| Reaction 2 | 2-ethyl-2-methylbutanoyl chloride derivative | 2-[(2-ethyl-2-methylbutanoyl)amino]-3-[4-[4-...] | Integrin Inhibition |
Application in Agrochemical Research
The utility of this compound extends to the agrochemical sector, where it has been used as a precursor in the synthesis of herbicidal compounds. A patent details its use in the preparation of N-pyrazolyl benzamides, which have demonstrated effectiveness in controlling unwanted plant growth.
The synthesis involves the reaction of this compound with dicyandiamide (B1669379) in the presence of potassium hydroxide (B78521) and acetone. This reaction forms N-(2-ethyl-2-methylbutyryl)dicyandiamide. google.com This intermediate is then further reacted to produce a triazole derivative, which ultimately becomes part of a herbicidal N-pyrazolyl benzamide. google.com This specific application underscores the importance of the 2-ethyl-2-methylbutyryl group in the design of effective agrochemicals.
Role in Polymer Chemistry Research and Material Modification
While direct, extensive research on the application of this compound in polymer chemistry and material modification is not widely documented in publicly available literature, its chemical nature as an acyl chloride suggests potential utility in these fields. Acyl chlorides are known to react with a variety of functional groups, such as hydroxyl and amine groups, which are commonly found in polymers.
Use in Flavors and Fragrances Research
The application of this compound in the research and development of flavors and fragrances is not well-documented. While acyl chlorides can be used to synthesize esters, many of which are known for their characteristic scents, there is no specific information available in the public domain that details the use of this compound for creating flavor or fragrance compounds. The related compound, 2-ethyl-2-methylbutyric acid, and its esters are known to possess fruity notes, but the direct synthetic lineage from the specified acyl chloride is not established in available research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-2-methyl butyryl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via acylation reactions using catalysts like methanesulfonic acid or aluminum chloride (AlCl₃). For example, methanesulfonic acid acts as both solvent and catalyst, enabling efficient introduction of butyryl groups into substrates like chitosan . Optimization involves controlling stoichiometry (e.g., a 2:1 molar ratio of butyryl chloride to substrate) and reaction time (typically 24–48 hours under inert conditions). AlCl₃-catalyzed Friedel-Crafts acylation with aromatic ethers (e.g., 2-chloroanisole) at 70–90°C yields derivatives with >90% purity .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1800 cm⁻¹). Degree of substitution (DS) in derivatives like butyryl chitosan can be quantified via elemental analysis or titration . High-performance liquid chromatography (HPLC) is recommended for purity assessment, particularly when synthesizing pharmaceutical intermediates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use closed systems or local exhaust ventilation to avoid inhalation exposure. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-resistant lab coats, is mandatory. Reactivity hazards include exothermic decomposition in water (generating HCl gas) and violent reactions with ethers in the presence of metal salts. Emergency procedures should include immediate neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can conflicting data on reaction yields for AlCl₃-catalyzed acylation be resolved?
- Methodological Answer : Contradictions in reported yields (e.g., 70–95%) may arise from variations in substrate electronic effects or AlCl₃ activation. Systematic studies should compare electron-rich (e.g., phenetole) vs. electron-deficient (e.g., chlorobenzene) substrates under identical conditions. Kinetic monitoring via in-situ FTIR or GC-MS can identify intermediate formation rates and side reactions (e.g., over-acylation) .
Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitutions?
- Methodological Answer : The bulky 2-ethyl-2-methyl group directs electrophilic attack to para positions in aromatic systems due to steric hindrance. Computational modeling (e.g., DFT calculations) can validate transition-state geometries and charge distribution. Experimental evidence from competitive reactions with substituted anisoles supports steric and electronic control over regioselectivity .
Q. How does the degree of substitution (DS) in butyryl-modified polymers impact drug release kinetics?
- Methodological Answer : Higher DS values (e.g., DS > 2 in butyryl chitosan) enhance hydrophobic interactions, slowing tacrolimus release by 40–60% over 72 hours. In-vitro release studies under simulated physiological conditions (pH 7.4, 37°C) combined with Korsmeyer-Peppas modeling can differentiate diffusion-controlled vs. erosion-driven release mechanisms .
Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
- Methodological Answer : Discrepancies (e.g., 71–72°C for ethyl ether derivatives) may result from polymorphic forms or impurities. Recrystallization in non-polar solvents (e.g., hexane) followed by differential scanning calorimetry (DSC) can isolate pure phases. Cross-referencing with single-crystal X-ray diffraction data ensures accuracy .
Application-Oriented Research
Q. What strategies improve the stability of this compound in long-term storage?
- Methodological Answer : Stabilize the compound by storing under dry argon at –20°C in amber glass containers. Additives like molecular sieves (4Å) reduce moisture-induced hydrolysis. Periodic purity checks via titration (e.g., AgNO₃ for free Cl⁻) ensure integrity over 6–12 months .
Q. How can this compound be utilized in designing enzyme-responsive drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
